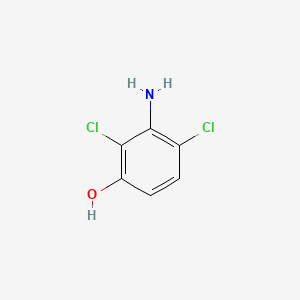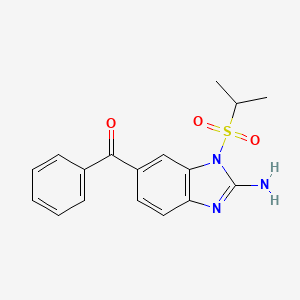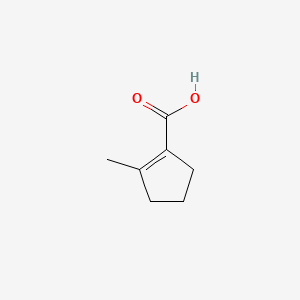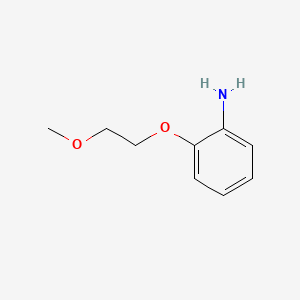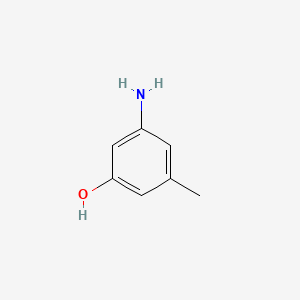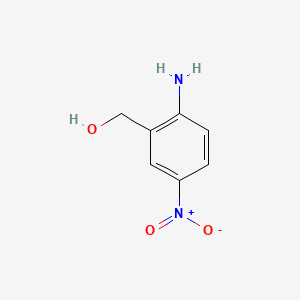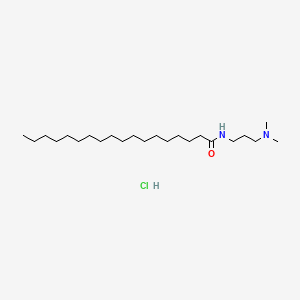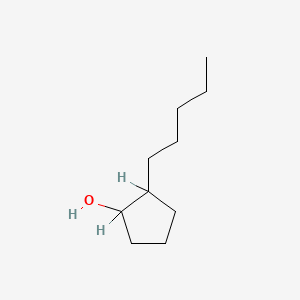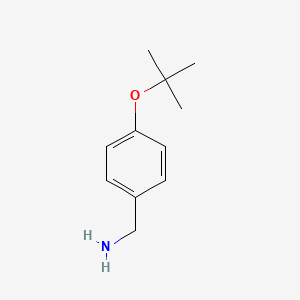
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂S and a molecular weight of 222.30 g/mol . This compound features a cyclopentane ring substituted with a phenylsulfanyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran or dichloromethane
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods:
Analyse Chemischer Reaktionen
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives, such as sulfoxides or sulfones
Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, room temperature or below
Products: Reduced derivatives, such as alcohols or thiols
Substitution:
Reagents: Halogenating agents (e.g., thionyl chloride, phosphorus tribromide)
Conditions: Organic solvents, room temperature or below
Products: Substituted cyclopentane derivatives
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules
- Employed in the study of reaction mechanisms and kinetics
Biology:
- Investigated for its potential biological activity and interactions with biomolecules
Medicine:
- Explored as a potential lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research
Industry:
- Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfanyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfanyl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring
1-(Phenylsulfanyl)cyclopentane-1-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid group
1-(Phenylsulfanyl)cyclopentane-1-thiol: Similar structure but with a thiol group instead of a carboxylic acid group
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
IUPAC Name |
1-phenylsulfanylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNSIJKERNYGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206193 |
Source


|
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57557-65-0 |
Source


|
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057557650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanecarboxylic acid, 1-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70206193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

